Absence of Deuterium Isotope Effect
A pseudoracemic mixture of deuterated (S)-felodipine and unlabeled (R)-felodipine was administered to dogs via oral and intravenous routes. No isotope effect was observed on any pharmacokinetic parameter, confirming that deuterium labeling does not alter in vivo disposition [1]. This establishes felodipine-d8 as a valid internal standard that does not introduce bias into pharmacokinetic measurements.
| Evidence Dimension | Pharmacokinetic parameters (AUC, Cmax, clearance) of deuterated vs. unlabeled felodipine |
|---|---|
| Target Compound Data | Deuterated (S)-felodipine |
| Comparator Or Baseline | Unlabeled (S)-felodipine |
| Quantified Difference | No statistically significant differences in AUC, Cmax, or clearance; isotope effect absent |
| Conditions | Pseudoracemic mixture (deuterated S-isomer + unlabeled R-isomer) administered orally and intravenously to four dogs; plasma concentrations measured by GC-MS |
Why This Matters
Demonstrates that felodipine-d8 behaves identically to unlabeled felodipine in vivo, a critical prerequisite for its use as an internal standard in pharmacokinetic studies.
- [1] Eriksson, U. G., et al. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75–84. View Source
